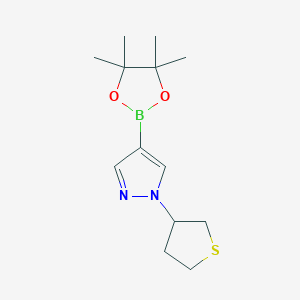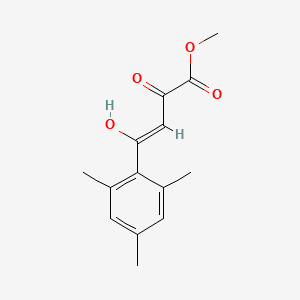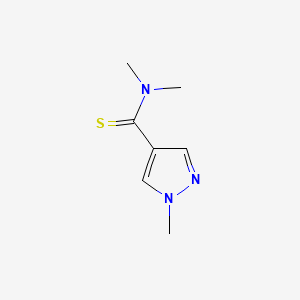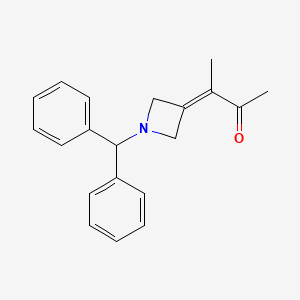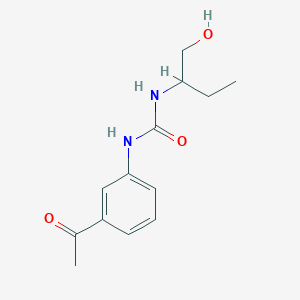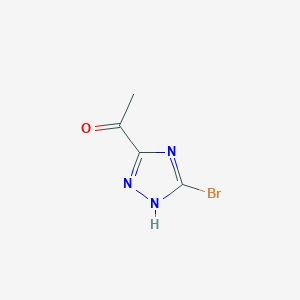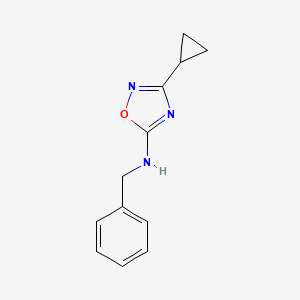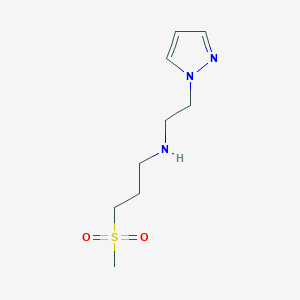
2-Methyl-2-(2-(((2-methylthiazol-4-yl)methyl)thio)acetamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(2-(((2-methylthiazol-4-yl)methyl)thio)acetamido)propanoic acid is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-(((2-methylthiazol-4-yl)methyl)thio)acetamido)propanoic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Formation of the Acetamido Group: The acetamido group is typically formed through the reaction of acetic anhydride with an amine precursor.
Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts and under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the acetamido group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines and thiols.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols and Amines: Resulting from reduction reactions.
Substituted Thiazoles: Products of substitution reactions.
Scientific Research Applications
2-Methyl-2-(2-(((2-methylthiazol-4-yl)methyl)thio)acetamido)propanoic acid has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity of the thiazole ring.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-(((2-methylthiazol-4-yl)methyl)thio)acetamido)propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole: A simpler thiazole derivative with similar biological activities.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Sulfathiazole: An antimicrobial agent with a thiazole ring structure.
Properties
Molecular Formula |
C11H16N2O3S2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-methyl-2-[[2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C11H16N2O3S2/c1-7-12-8(5-18-7)4-17-6-9(14)13-11(2,3)10(15)16/h5H,4,6H2,1-3H3,(H,13,14)(H,15,16) |
InChI Key |
DCSSVXIMFUFCQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CSCC(=O)NC(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14907738.png)

![(R)-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide](/img/structure/B14907752.png)
